molecular formula C15H14FN5O B1387100 6-(2-Fluoropyridin-3-YL)-9-(tetrahydro-2H-pyran-2-YL)-9H-purine CAS No. 1093101-52-0

6-(2-Fluoropyridin-3-YL)-9-(tetrahydro-2H-pyran-2-YL)-9H-purine

Numéro de catalogue: B1387100
Numéro CAS: 1093101-52-0
Poids moléculaire: 299.3 g/mol
Clé InChI: PCYYHGNCPXKVGI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For this compound, the molecular weight is 299.309 . Other properties like melting point, boiling point, solubility, etc., are not available in the current search results.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

  • Regioselective Cross-Coupling Reactions

    The compound has been used in regioselective Sonogashira cross-coupling reactions. This process involves lithiation to access dihalogenated purine derivatives, which further allows for the synthesis of various alkynylated compounds (Ibrahim, Chevot, & Legraverend, 2011).

  • Metalation Synthesis for Gene Therapy

    Metalation of similar purine compounds with lithiating agents has been studied. This research shows potential for creating modified purines that could be used in suicide gene therapy for cancer (Hassan, Parker, Allan, & Secrist, 2009).

  • Synthesis of Substituted Amino Purines

    The anion of a similar compound has been reacted with various halides, providing a new route to synthesize 6-(substituted amino)purines. This method holds significance in the development of cytokinin-active compounds (Young & Letham, 1969).

  • Stability in Solution and Structural Studies

    Studies on compounds with structural similarities have been conducted to understand their stability in solution and molecular structure. Such studies are crucial for the development of active compounds in various fields, including cosmetology (Walla et al., 2010).

Biological and Medicinal Applications

  • Gene Therapy and Anticancer Properties

    Research has been conducted on fluoromethyl purine derivatives for potential use in gene therapy and cancer treatment. These studies highlight the cytotoxic activities of these compounds against specific cancer cells (Hassan et al., 2009).

  • Synthesis of Cytokinins and Growth Regulators

    The synthesis of substituted amino purines relates to the development of cytokinins, which play a significant role in plant growth regulation (Young & Letham, 1969).

  • Development of Antimicrobial Agents

    Novel purine derivatives have been synthesized for potential use as antimicrobial agents. These compounds have been studied for their interactions with DNA and their efficacy against various bacterial and fungal strains (Kinali-Demirci, İdil, & Dişli, 2014).

  • Anticancer Studies

    Some derivatives of purines, including those structurally related to 6-(2-Fluoropyridin-3-YL)-9-(tetrahydro-2H-pyran-2-YL)-9H-purine, have been evaluated for their anticancer properties. These studies contribute to the understanding of structure-activity relationships in the development of new anticancer agents (Kucukdumlu, Tunçbilek, Bilget Guven, & Cetin Atalay, 2017).

Propriétés

IUPAC Name

6-(2-fluoropyridin-3-yl)-9-(oxan-2-yl)purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O/c16-14-10(4-3-6-17-14)12-13-15(19-8-18-12)21(9-20-13)11-5-1-2-7-22-11/h3-4,6,8-9,11H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYYHGNCPXKVGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=NC3=C(N=CN=C32)C4=C(N=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a round bottom flask, under a reflux condenser, was added 6-bromo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (1.0 g, 3.5 mmol), 2-fluoropyridin-3-ylboronic acid (0.75 g, 5.3 mmol), potassium acetate (1.0 g, 11 mmol), 1-butanol (50 mL) and DI water (10 mL). The mixture was purged with Ar (vacuum/purge three times) to remove oxygen, then PdCl2(P-tert-Bu2Ph)2 (0.026 g, 0.042 mmol) was added. The reaction mixture was stirred in a 100° C. oil bath for 45 min (complete by TLC, 80% EtOAc/hex).
Name
6-bromo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
PdCl2(P-tert-Bu2Ph)2
Quantity
0.026 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (6.00 g, 25.1 mmol) in dioxane (54 mL) was sequentially treated with water (7.2 mL), 2-fluoropyridin-3-ylboronic acid (5.31 g, 37.7 mmol), sodium carbonate monohydrate (9.35 g, 75.4 mmol) and PdCl2(dppf) (0.616 g, 0.754 mmol). The stirred mixture was degassed (alternating vacuum/nitrogen) and heated under nitrogen at 100° C. for 10 h. The mixture was cooled and extracted into EtOAc (500 mL) from water (400 mL). The aqueous layer was extracted with EtOAc (200 mL) and the combined organic extracts were dried (MgSO4), filtered through celite, and concentrated. The crude product was dissolved in a small volume of DCM and purified by flash chromatography (50%→75%→100% EtOAc/hexane) to give 6-(2-fluoropyridin-3-yl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (3.96 g, 53% yield) as an off-white solid. MS (ESI, pos. ion) m/z: 300.1 [M+H]+
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
7.2 mL
Type
reactant
Reaction Step One
Quantity
5.31 g
Type
reactant
Reaction Step One
Name
sodium carbonate monohydrate
Quantity
9.35 g
Type
reactant
Reaction Step One
Quantity
54 mL
Type
solvent
Reaction Step One
Quantity
0.616 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

The 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (239 mg, 1 mmol) prepared at Step 6, 2-fluoropyridin-3-yl boronic acid (189 mg, 1.3 mmol), potassium acetate (216 mg, 2.2 mmol), and bis(di-tert-butyl-(4-dimethyl amino phenyl) phosphine)dichloropalladium (14 mg, 0.02 mmol) were added into a mixed solvent of ethanol and water (5/1). The reactant was refluxed and stirred under nitrogen pressure at 80° C. for 2 hours. After the reaction, the solution was concentrated and washed with water and salt water, and then extracted with ethylacetate. After drying the organic layer with sulfuric anhydride magnesium and vacuum concentrating, the residuals were refined by means of column chromatography, so that 279 mg of the target compound, 6-(2-fluoropyridin-3-yl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (percentage yield: 93%), was obtained.
Quantity
239 mg
Type
reactant
Reaction Step One
Quantity
189 mg
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
216 mg
Type
reactant
Reaction Step One
[Compound]
Name
bis(di-tert-butyl-(4-dimethyl amino phenyl) phosphine)dichloropalladium
Quantity
14 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
target compound
Quantity
279 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-Fluoropyridin-3-YL)-9-(tetrahydro-2H-pyran-2-YL)-9H-purine
Reactant of Route 2
Reactant of Route 2
6-(2-Fluoropyridin-3-YL)-9-(tetrahydro-2H-pyran-2-YL)-9H-purine
Reactant of Route 3
Reactant of Route 3
6-(2-Fluoropyridin-3-YL)-9-(tetrahydro-2H-pyran-2-YL)-9H-purine
Reactant of Route 4
Reactant of Route 4
6-(2-Fluoropyridin-3-YL)-9-(tetrahydro-2H-pyran-2-YL)-9H-purine
Reactant of Route 5
Reactant of Route 5
6-(2-Fluoropyridin-3-YL)-9-(tetrahydro-2H-pyran-2-YL)-9H-purine
Reactant of Route 6
6-(2-Fluoropyridin-3-YL)-9-(tetrahydro-2H-pyran-2-YL)-9H-purine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.